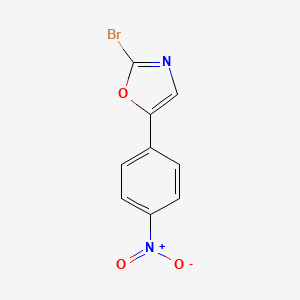

2-Bromo-5-(4-nitrophenyl)oxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5BrN2O3 |

|---|---|

Molecular Weight |

269.05 g/mol |

IUPAC Name |

2-bromo-5-(4-nitrophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrN2O3/c10-9-11-5-8(15-9)6-1-3-7(4-2-6)12(13)14/h1-5H |

InChI Key |

NOSMYVHRAONANL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(O2)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformations of 2 Bromo 5 4 Nitrophenyl Oxazole and Its Analogues

Reactions at the Bromine Position

The carbon-bromine bond at the C2 position of the oxazole (B20620) ring is a primary site for synthetic modification, most notably through metal-catalyzed cross-coupling reactions.

The bromine atom on the 2-bromooxazole (B165757) core serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing new carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is one of the most powerful and widely used methods. libretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, such as 2-Bromo-5-(4-nitrophenyl)oxazole. libretexts.orgsci-hub.se

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) complex. libretexts.org The cycle consists of three main steps: oxidative addition of the bromooxazole to the Pd(0) catalyst, transmetalation with the organoboron reagent in the presence of a base, and reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precursors, such as Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄, can be employed, often in combination with phosphine (B1218219) ligands that enhance catalyst activity and stability. libretexts.orgnih.gov

The utility of bromooxazoles as substrates in Suzuki-Miyaura reactions has been demonstrated for the synthesis of various substituted oxazoles. sci-hub.se For instance, 2-bromooxazoles can be coupled with a range of aryl and heteroaryl boronic acids to produce 2,5-disubstituted oxazoles. semanticscholar.orgtandfonline.com These reactions typically provide good to excellent yields and tolerate a wide array of functional groups on the coupling partners. nih.govresearchgate.net The reaction allows for the introduction of diverse aryl or vinyl substituents at the C2 position, significantly expanding the molecular complexity from the initial bromo-oxazole scaffold. nih.gov

| Bromo-Substrate | Boronic Acid/Ester | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-m-xylene | o-Tolylboronic acid | Pd Complex | Coupled biaryl product | Good to Excellent | researchgate.net |

| Aryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand | Heterobiaryl compound | up to 91% | nih.gov |

| 3-Bromo-2,1-borazaronaphthalenes | Potassium alkenyltrifluoroborates | Pd Catalyst | Alkenyl-substituted azaborines | up to 90% | nih.gov |

| 4-(4-bromophenyl)-2,5-dimethyloxazole | Substituted phenyl boronic acid | Not specified | Biphenyl (B1667301) substituted oxazole | Not specified | semanticscholar.orgtandfonline.com |

Beyond the Suzuki-Miyaura reaction, the bromine atom at the C2 position facilitates other important metal-mediated transformations. The Sonogashira coupling, for example, is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. researchgate.net This reaction would allow for the introduction of an alkynyl group at the C2 position of the 2-Bromo-5-(4-nitrophenyl)oxazole, creating a new scaffold for further chemical exploration. researchgate.net

Direct C-H arylation is another powerful palladium-catalyzed reaction. While this typically involves coupling an aryl halide with a C-H bond of another heterocycle, the principle of using palladium to activate the C-Br bond is similar. For example, palladium catalysts have been used for the direct C-5 arylation of azoles with aryl bromides. mdpi.com This demonstrates the broad utility of palladium catalysis in forming C-C bonds using organobromine compounds.

Reactivity and Functional Group Interconversions of the Nitrophenyl Substituent

The nitrophenyl moiety of 2-Bromo-5-(4-nitrophenyl)oxazole offers a distinct reactive handle that is orthogonal to the C-Br bond. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group. sci-hub.se

The reduction of an aromatic nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. google.com This conversion dramatically alters the electronic properties of the phenyl ring, changing it from electron-withdrawing to electron-donating, and provides a nucleophilic site for further derivatization.

A common and highly efficient method for this reduction is catalytic hydrogenation. acs.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) or a hydrogen donor like sodium formate (B1220265) in the presence of a metal catalyst. researchgate.net Palladium on carbon (Pd/C) is a widely used catalyst for this purpose. acs.org Other catalysts, such as platinum dioxide (PtO₂) or platinum on carbon, are also effective. google.com The reaction is generally clean, high-yielding, and tolerant of other functional groups, including the bromo-substituent on the oxazole ring, provided the conditions are carefully controlled. For example, the nitro group of 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone (B41599) has been successfully reduced in the presence of a bromine atom. google.com

| Substrate Type | Reagents/Catalyst | Product | Key Feature | Reference |

|---|---|---|---|---|

| Nitrophenyl-oxazole analogue | H₂, Pd/C | Aminophenyl-oxazole analogue | Standard catalytic hydrogenation | acs.org |

| 1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanone | Nitro reduction catalyst (e.g., PtO₂, Pt/C) | (R)-1-(4-(benzyloxy)-3-aminophenyl)-2-bromoethanol | Reduction in the presence of a bromine atom | google.com |

| Nitrophenyl derivatives | NaBH₄ | Aminophenyl derivatives | Reduction using a hydride reagent | jst.go.jp |

The generation of the aniline (B41778) derivative, 5-(4-aminophenyl)-2-bromooxazole, from the reduction of the nitro compound opens up a vast array of possibilities for structural diversification. The primary amine is a versatile nucleophile and can participate in numerous reactions to build more complex molecular architectures.

Common derivatizations include:

Acylation: The amine can be readily acylated with acid chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines. acs.org

Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents, including halogens, hydroxyl, and cyano groups, via Sandmeyer-type reactions.

Formylation: The amine can be formylated to produce the corresponding formamide, a key step in the synthesis of certain pharmaceutical intermediates. google.com

These transformations allow for the systematic modification of the phenyl ring, enabling the exploration of structure-activity relationships in medicinal chemistry programs or the construction of tailored materials.

Reactivity Patterns of the Oxazole Ring System

The oxazole ring itself possesses distinct reactivity patterns. It is an electron-deficient heterocycle due to the presence of two heteroatoms, oxygen and nitrogen. thieme-connect.de This electronic nature governs its behavior in chemical reactions.

Key reactivity features of the oxazole ring include:

Basicity: Oxazoles are weakly basic compounds. thieme-connect.de The pKa of oxazole is approximately 0.8, indicating that it requires a strong acid for protonation.

Electrophilic Substitution: The oxazole ring is generally deactivated towards electrophilic attack due to its electron-deficient character. semanticscholar.orgthieme-connect.de When substitution does occur, it typically favors the C5 position, especially if an electron-donating group is present on the ring. semanticscholar.org

Nucleophilic Substitution: Halogen atoms attached to the oxazole ring, particularly at the C2 position, are susceptible to nucleophilic substitution. thieme-connect.de This makes compounds like 2-Bromo-5-(4-nitrophenyl)oxazole valuable intermediates for introducing nucleophiles at this position.

Cycloaddition Reactions: Oxazoles can function as dienes in Diels-Alder reactions, particularly with reactive dienophiles. tandfonline.comthieme-connect.de This reaction provides a pathway to synthesize substituted pyridines and furans, demonstrating the ring's ability to participate in pericyclic reactions. thieme-connect.de

Deprotonation: The proton at the C2 position of an unsubstituted oxazole can be removed by a strong base, creating a nucleophilic center for reaction with electrophiles. tandfonline.com

The stability of the oxazole ring allows it to be carried through various reaction sequences, making it a reliable scaffold in multistep synthesis. thieme-connect.de

Nucleophilic Substitution Reactions on the Oxazole Nucleus

Nucleophilic substitution reactions on the oxazole ring are generally uncommon but can occur when a suitable leaving group is present. derpharmachemica.comsemanticscholar.org The ease of displacement of a halogen atom from the oxazole ring follows the order C2 >> C4 > C5. semanticscholar.orgscribd.com In the case of 2-bromo-5-(4-nitrophenyl)oxazole, the bromine atom at the C2 position is the most likely site for nucleophilic attack.

The presence of the electron-withdrawing 4-nitrophenyl group at the C5 position can influence the reactivity of the oxazole ring towards nucleophiles. While this group primarily affects the electron density of the phenyl ring, it can also have a more distant electronic effect on the oxazole nucleus.

Common nucleophiles that can displace the bromine atom include amines, thiols, and alkoxides. rsc.org For example, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) react with various sodium alkane or arenethiolates and sodium isopropoxide by displacing the 2-bromine atom. rsc.org A similar reactivity pattern can be anticipated for 2-bromo-5-(4-nitrophenyl)oxazole.

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Azoles

| Starting Material | Nucleophile | Product | Reference |

| 1-Protected 2,4,5-tribromoimidazole | Sodium benzenethiolate | 1-Protected 4,5-dihalo-2-(phenylthio)imidazole | rsc.org |

| 1-Protected 2,4,5-tribromoimidazole | Sodium isopropoxide | 1-Protected 4,5-dibromo-2-isopropoxyimidazole | rsc.org |

| 1-Benzyl-5-bromo-4-nitroimidazole | Ethyl 2-mercaptoacetate | Ethyl 2-(1-benzyl-4-nitroimidazol-5-ylthio)acetate | rsc.org |

Electrophilic Substitution Reactions on the Oxazole Nucleus

Electrophilic substitution reactions on the oxazole ring typically occur at the C5 position. semanticscholar.orgthepharmajournal.com However, these reactions are often difficult unless the ring is activated by an electron-donating substituent. pharmaguideline.com In 2-bromo-5-(4-nitrophenyl)oxazole, the presence of the electron-withdrawing 4-nitrophenyl group at C5 deactivates this position towards electrophilic attack. The bromine atom at C2 also deactivates the ring.

Therefore, direct electrophilic substitution on the oxazole ring of 2-bromo-5-(4-nitrophenyl)oxazole is expected to be challenging. Reactions such as nitration and sulfonation are unlikely to occur on the unsaturated oxazole ring because oxazolium cations are highly electron-deficient. pharmaguideline.com If any electrophilic substitution were to occur, it would likely take place on the phenyl ring, directed by the nitro group to the meta position.

N-Alkylation and N-Acylation of the Oxazole Ring

The nitrogen atom at the 3-position of the oxazole ring is nucleophilic and can readily undergo alkylation and acylation reactions. derpharmachemica.comsemanticscholar.org

N-Alkylation: Oxazoles react with alkylating agents to form quaternary N-alkyloxazolium salts. pharmaguideline.com This reaction demonstrates a high affinity for alkylation at the N3 position. derpharmachemica.com

N-Acylation: Similarly, acylation of the oxazole ring occurs at the N3 position, indicating a high reactivity towards acylating agents. derpharmachemica.comsemanticscholar.org

These reactions are general for oxazole derivatives and are expected to proceed with 2-bromo-5-(4-nitrophenyl)oxazole, yielding the corresponding N-alkylated or N-acylated oxazolium salts.

Deprotonation Strategies for Oxazole Ring Functionalization

Deprotonation of the oxazole ring is a valuable strategy for introducing new functional groups. The most acidic proton is at the C2 position. derpharmachemica.com However, in 2-bromo-5-(4-nitrophenyl)oxazole, the C2 position is occupied by a bromine atom. An alternative approach is to perform a halogen-metal exchange, typically using an organolithium reagent like n-butyllithium, to generate a 2-lithiooxazole species. nih.gov This intermediate is often unstable and can exist in equilibrium with a ring-opened isonitrile. nih.govacs.org

Despite this instability, the 2-lithiooxazole can be trapped with various electrophiles to introduce substituents at the C2 position. A more stable C5 carbanion can be generated by deprotonation of an oxazole with an activating group at C2, such as a phenylsulfonyl group. nih.gov This C5 carbanion can then react with a range of electrophiles. nih.gov For 2-bromo-5-(4-nitrophenyl)oxazole, functionalization at C5 via deprotonation would require prior modification at the C2 position to introduce a suitable activating group.

Table 2: Functionalization via Deprotonation of Oxazole Derivatives

Oxidation and Reduction Pathways of Oxazole Derivatives

Oxidation: The oxazole ring is susceptible to oxidation and can be opened by oxidizing agents like cold potassium permanganate (B83412) or chromic acid. scribd.com Oxidation often occurs first at the C4 position, leading to cleavage of the C-C bond. semanticscholar.orgtandfonline.com The nitrophenyl group in 2-bromo-5-(4-nitrophenyl)oxazole can also be a site for oxidative reactions.

Reduction: The nitro group of the 4-nitrophenyl substituent is readily reduced to an amino group under various conditions, such as catalytic hydrogenation. acs.org The oxazole ring itself is generally stable towards many reducing agents. scribd.com However, reduction with nickel and aluminum has been reported. semanticscholar.org

Photochemical Transformations of Oxazoles (e.g., Photolysis)

Oxazole rings can undergo photochemical transformations, such as photolysis, often leading to oxidation products. semanticscholar.org Irradiation of oxazoles can lead to rearrangements and the formation of other heterocyclic systems. For instance, a continuous flow process has been developed for the photochemical conversion of isoxazoles into their oxazole counterparts. acs.orgucd.ie Visible-light-induced three-component reactions can also be used to construct complex trisubstituted oxazoles. rsc.orgrsc.org The fragmentation of N-acyl-isoxazol-5-ones using visible light photoredox catalysis can selectively yield various oxazoles. acs.org

Diels-Alder Reactivity of Oxazoles as Dienes

The oxazole ring can act as a diene in Diels-Alder reactions, particularly when activated by electron-donating substituents. pharmaguideline.com This reactivity is due to the furan-type oxygen atom at position 1. pharmaguideline.com The cycloaddition of oxazoles with dienophiles like alkenes and alkynes can lead to the formation of pyridine (B92270) or furan (B31954) derivatives after the initial adduct undergoes further transformations. pharmaguideline.com

The Diels-Alder reaction of oxazoles can be facilitated by the addition of an alkyl group or a Brønsted or Lewis acid to the oxazole nitrogen atom. acs.orgacs.orgnih.gov This activation lowers the energy barrier for the reaction. acs.orgnih.gov Given that 2-bromo-5-(4-nitrophenyl)oxazole is an electron-deficient system, its participation as a diene in a normal electron-demand Diels-Alder reaction would likely require a highly electron-rich dienophile or activation of the oxazole ring. Conversely, it might participate in an inverse-electron-demand Diels-Alder reaction.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Bromo 5 4 Nitrophenyl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the elucidation of molecular structures in solution. For 2-Bromo-5-(4-nitrophenyl)oxazole, a combination of one-dimensional (¹H NMR, ¹³C NMR, DEPT-135) and two-dimensional (HSQC, HMBC) NMR experiments provides unambiguous evidence for its covalent framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Bromo-5-(4-nitrophenyl)oxazole is anticipated to exhibit distinct signals corresponding to the aromatic protons. The protons on the nitrophenyl ring typically appear as two doublets in the downfield region, a result of their electron-deficient environment. The oxazole (B20620) proton, if present, would resonate in a characteristic region, providing key structural information. For related structures, such as 5-methyl-2-(4-nitrophenyl)oxazole, the methyl protons appear as a doublet at approximately 2.43 ppm, while the aromatic protons of the nitrophenyl group are observed as multiplets between 8.12 and 8.30 ppm. beilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton. The spectrum will show distinct resonances for each unique carbon atom in the molecule. The carbon atoms of the oxazole ring are expected to appear in the range of δ 125-160 ppm. The carbons of the nitrophenyl group will also have characteristic shifts, with the carbon atom attached to the nitro group being significantly deshielded. For instance, in 5-methyl-2-(4-nitrophenyl)oxazole, the oxazole carbons C2 and C5 resonate at approximately 158.74 ppm and 150.85 ppm, respectively, while the nitrophenyl carbons appear in the region of 124-149 ppm. beilstein-journals.org

DEPT-135, HSQC, and HMBC: Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with their directly attached carbon atoms, confirming the C-H connectivity. Furthermore, Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between the nitrophenyl ring and the oxazole moiety.

Table 1: Representative NMR Data for Structurally Related Compounds

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-methyl-2-(4-nitrophenyl)oxazole beilstein-journals.org | 2.43 (d, 3H), 6.93 (q, 1H), 8.12-8.16 (m, 2H), 8.27-8.30 (m, 2H) | 11.25, 124.27, 125.50, 126.68, 133.26, 148.45, 150.85, 158.74 |

| 4-bromo-2-(4-nitrophenyl)-5-phenyloxazole rsc.org | 8.38 (d, 2H), 8.28 (d, 2H), 8.046 (m, 2H), 7.527 (m, 3H) | 157.3 (and other aromatic signals) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For 2-Bromo-5-(4-nitrophenyl)oxazole, HRMS analysis would provide an exact mass, which can be compared to the calculated theoretical mass to confirm the molecular formula C₉H₅BrN₂O₃. For example, the calculated mass for the protonated molecule [M+H]⁺ of a related compound, 5-methyl-2-(4-nitrophenyl)oxazole, is 205.0608, with the found value being 205.0609, confirming its molecular formula. beilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 2-Bromo-5-(4-nitrophenyl)oxazole is expected to show characteristic absorption bands. Key vibrational frequencies would include the asymmetric and symmetric stretching of the nitro group (NO₂) typically appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=N and C-O stretching vibrations of the oxazole ring are expected in the regions of 1610–1650 cm⁻¹ and 1230–1280 cm⁻¹. The presence of the C-Br stretch would be observed at lower frequencies, generally in the range of 550–650 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2-Bromo-5-(4-nitrophenyl)oxazole and Related Structures

| Functional Group | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Nitro (NO₂) asymmetric stretch | ~1520 | |

| Nitro (NO₂) symmetric stretch | ~1340 | |

| Oxazole C=N stretch | 1610–1650 | |

| Oxazole C-O stretch | 1230–1280 | |

| C-Br stretch | 550–650 | |

| Aromatic C-H stretch | >3000 | researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, offering precise bond lengths, bond angles, and details of the three-dimensional packing in the crystal lattice. For a derivative, 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole, single-crystal XRD analysis confirmed its structure. nih.gov Similarly, for 2-Bromo-5-(4-nitrophenyl)oxazole, this technique would allow for the direct visualization of the molecule's conformation, including the planarity of the oxazole and nitrophenyl rings and the dihedral angle between them. It would also reveal any intermolecular interactions, such as halogen bonding or π-π stacking, that govern the crystal packing.

Thermal Analysis Techniques for Stability Studies

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are employed to investigate the thermal stability of a compound. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition points. DTA measures the temperature difference between a sample and a reference material, revealing phase transitions such as melting and crystallization. For oxazole derivatives, thermal analysis has been used to determine their stability and decomposition profiles. rsc.org Such studies on 2-Bromo-5-(4-nitrophenyl)oxazole would provide valuable information on its thermal robustness.

Electron Microscopy for Material Morphological Analysis

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro- and nanoscale. For oxazole derivatives, SEM has been used to observe the crystal morphology, such as the rod-like nature of crystals synthesized under different conditions. researchgate.net Analysis of 2-Bromo-5-(4-nitrophenyl)oxazole by SEM would provide insights into its particle size, shape, and surface features, which can be important for its potential applications.

Theoretical and Computational Chemistry Studies of 2 Bromo 5 4 Nitrophenyl Oxazole and Oxazole Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic structure and reactivity of organic molecules, including oxazole (B20620) derivatives. researchgate.netirjweb.com These calculations focus on the electron density to determine the energy of a system, providing a robust framework for predicting molecular properties.

A key aspect of understanding a molecule's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). africanjournalofbiomedicalresearch.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required for electronic excitation. nih.govmdpi.com

For oxazole analogues, DFT studies have shown that the HOMO-LUMO energy gap is a reliable indicator of their bioactivity and potential for intramolecular charge transfer (ICT). researchgate.net For instance, in a series of 4,5-di-substituted oxazole derivatives, the calculated HOMO-LUMO energies were in good agreement with experimental values derived from photophysical measurements. researchgate.net Similarly, for an oxazole-linked oxadiazole derivative, a smaller HOMO-LUMO gap was correlated with more potent anti-proliferative effects, suggesting higher electronic reactivity facilitated stronger interactions with biological targets. mdpi.com

Global chemical reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), provide further quantitative measures of reactivity. researchgate.netnih.gov A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity, while a "soft" molecule with a small gap is more reactive. nih.govresearchgate.net

Table 1: Global Chemical Reactivity Descriptors Calculated from HOMO-LUMO Energies for Oxazole Analogues (Note: The following table is illustrative, based on data for various oxazole derivatives reported in the literature. Specific values for 2-Bromo-5-(4-nitrophenyl)oxazole would require dedicated calculations.)

| Descriptor | Formula | Significance |

| Ionization Potential (IP) | IP = -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA = -ELUMO | Energy released when an electron is added. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates kinetic stability and reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom/group to attract electrons. |

| Chemical Potential (μ) | μ = -χ | Relates to the escaping tendency of electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1/(2η) | Reciprocal of hardness, indicates high reactivity. |

| Electrophilicity Index (ω) | ω = μ2/(2η) | Measures the propensity to accept electrons. |

Data sourced from multiple studies on oxazole analogues. researchgate.netnih.gov

Quantum Chemical Calculations for Molecular Properties and Interactions

Quantum chemical calculations extend beyond reactivity predictions to detail various molecular properties and intermolecular interactions. These methods can elucidate charge distribution, dipole moments, and the nature of non-covalent interactions, which are crucial for understanding how a molecule like 2-Bromo-5-(4-nitrophenyl)oxazole behaves in different environments and interacts with biological systems. nih.govtandfonline.com

Molecular Electrostatic Potential (MEP) maps are a valuable tool generated from quantum chemical calculations. africanjournalofbiomedicalresearch.com MEPs visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net For 2-Bromo-5-(4-nitrophenyl)oxazole, the nitro group would create a significant electron-deficient (positive potential, typically colored blue) region, while the oxazole oxygen would be an area of electron density (negative potential, colored red). These sites are critical for predicting how the molecule will interact with receptors or enzyme active sites through electrostatic interactions. africanjournalofbiomedicalresearch.com

Dipole moment calculations are also essential. Studies on oxazole analogues have shown that the excited-state dipole moment is often higher than the ground-state dipole moment, indicating a redistribution of electron density upon excitation. researchgate.netresearchgate.net This property is particularly relevant for applications in materials science and for understanding solute-solvent interactions. researchgate.net

Furthermore, ab initio molecular orbital studies have been used to investigate conformational preferences in oxazole-containing nucleosides like oxazofurin. nih.gov These calculations revealed that repulsive interactions between the negatively charged oxazole and furanose oxygens dictate the C-glycosidic bond conformation. nih.gov This highlights how subtle changes in electronic properties, such as replacing a sulfur atom in a thiazole (B1198619) ring with an oxygen atom in an oxazole ring, can lead to significant conformational and, consequently, biological activity differences. nih.gov

Computational Analysis of Oxazole Ring Aromaticity and Stability

The aromaticity of the oxazole ring is a key determinant of its stability and chemical behavior. While oxazole is a five-membered aromatic heterocycle, its aromatic character is less pronounced than that of benzene (B151609) or even other heterocycles like thiophene (B33073) and pyrrole (B145914). researchgate.net Computational methods provide quantitative measures to assess this property.

Commonly used computational indices for aromaticity include:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths within the ring from an optimal value for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic one. uoa.grjchemrev.com

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion measures the magnetic shielding at the center of the ring (NICS(0)) or at a point above it (e.g., NICS(1)). A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. jchemrev.comnih.gov

Studies comparing five-membered heterocycles have consistently shown that the aromaticity of oxazole is relatively low. researchgate.net The high electronegativity of the oxygen atom can lead to less effective delocalization of π-electrons compared to sulfur in thiazole or nitrogen in imidazole (B134444). tandfonline.comresearchgate.net The inclusion of a second heteroatom (nitrogen) in the furan (B31954) ring to form oxazole has a detrimental effect on its aromaticity. researchgate.net The general order of decreasing aromaticity is often cited as thiophene > thiazole > pyrrole > imidazole > furan > oxazole. researchgate.net

DFT calculations on arene-fused 1,2-oxazole N-oxides have shown that the N–O dipole can distort the π frame, reducing π delocalization and thus the aromatic character of the system. uoa.gr The position of substituents can also influence the geometry and aromaticity of the oxazole ring. uoa.grjchemrev.com

Table 2: Computed Aromaticity Indices for Oxazole and Related Heterocycles (Note: These are representative values from the literature, calculated using various levels of theory.)

| Compound | HOMA | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Level |

| Benzene | ~0.98 | ~ -8.0 | ~ -10.2 | Highly Aromatic |

| Thiophene | ~0.76 | ~ -13.6 | ~ -14.1 | Aromatic |

| Pyrrole | ~0.75 | ~ -13.9 | ~ -15.1 | Aromatic |

| Thiazole | ~0.46 | ~ -7.8 | ~ -9.2 | Moderately Aromatic |

| Imidazole | ~0.59 | ~ -11.0 | ~ -12.4 | Moderately Aromatic |

| Furan | ~0.49 | ~ -7.9 | ~ -12.1 | Weakly Aromatic |

| Oxazole | ~0.24 | ~ -6.5 | ~ -8.7 | Weakly Aromatic |

Values compiled from various computational studies. researchgate.netjchemrev.comresearchgate.net

The relative instability of some oxazole systems, particularly mesoionic ones, has also been linked to a potential diradical character, which can be investigated using advanced multi-reference computational methods. mdpi.com

Theoretical Studies on Reaction Mechanisms and Transition States in Oxazole Chemistry

Computational chemistry is invaluable for mapping the reaction pathways of oxazole chemistry, identifying transient intermediates, and calculating the energies of transition states. acs.orgbohrium.com This provides a deep understanding of reaction feasibility, kinetics, and regioselectivity.

Theoretical studies have been applied to various reactions involving oxazoles:

Diels-Alder Reactions: 5-Alkoxyoxazoles can act as dienes in Diels-Alder reactions. DFT (B3LYP/6-31G*) calculations have elucidated the mechanisms of their reactions with dienophiles like thioaldehydes and nitroso compounds. acs.orgnih.gov These studies showed that the reactions proceed through a Diels-Alder step to form an adduct, which then rearranges through either a concerted or stepwise ring-opening and ring-closing process. nih.gov The calculations successfully explained why the reaction with aldehydes is not feasible under thermal conditions due to a high activation barrier for the rate-determining step. nih.gov

Oxidation Reactions: The atmospheric oxidation of oxazole initiated by hydroxyl (OH) radicals has been studied using DFT (M06-2X and ωB97XD methods) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netrsc.org These calculations revealed that the reaction proceeds primarily through OH-addition to the carbon atoms of the ring, which is kinetically much faster than H-abstraction. rsc.org The study identified the most favorable reaction pathway as the hydroxyl attack on the carbon atom adjacent to the ring oxygen, which has the lowest energy barrier. researchgate.net

Photochemical Rearrangements: The photochemistry of oxazoles often involves complex rearrangements. Combined electronic structure calculations (CASSCF) and dynamic simulations have been used to investigate the excited-state decay of the parent oxazole. researchgate.net These simulations show that upon photoexcitation, the molecule undergoes ultrafast ring-opening to form nitrile ylide and azirine intermediates, or ring-closure to a bicyclic species. researchgate.net This provides a more detailed mechanism than earlier proposals and helps explain the formation of various photoproducts. aip.org

Synthesis Mechanisms: Quantum-chemical analysis has been used to shed light on complex synthetic routes to substituted oxazoles. For example, in the synthesis of 5-aminooxazoles from α-arylamides, computational studies helped to uncover an unusual mechanistic pathway involving an N-to-C sulfonyl migration. acs.org

By modeling the potential energy surface of a reaction, chemists can visualize the entire transformation from reactants to products, including the high-energy transition state structures that are impossible to observe experimentally. bohrium.com

Molecular Dynamics and Molecular Docking Simulations for Interaction Studies

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an oxazole derivative, and a biological macromolecule (receptor), typically a protein or enzyme. archivog.combohrium.com

Molecular Docking predicts the preferred binding orientation and affinity of a ligand within the active site of a receptor. mdpi.comnih.gov The process involves sampling a large number of possible conformations and positions of the ligand and scoring them based on a function that estimates the binding energy. Docking studies on various oxazole analogues have successfully identified key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that contribute to their biological activity. mdpi.com For example, in a study of benzimidazole-based oxazole analogues as cholinesterase inhibitors, molecular docking revealed that the most potent compounds fit well into the active site of the target enzymes, and their binding affinities correlated with the in vitro experimental results. mdpi.com Similarly, docking of oxazole-linked oxadiazole derivatives into the active site of a target enzyme helped to rationalize the potent anti-leukemic activity of a specific analogue. mdpi.com

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, typically on the nanosecond to microsecond scale. archivog.comnih.gov Starting from a docked pose, MD simulations model the movements of all atoms in the system, offering insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. nih.gov For an oxazole-based formazan (B1609692) derivative, MD simulations confirmed that the ligand-receptor complex was stable, with minimal structural variation over time. archivog.com The binding free energy, a more rigorous measure of binding affinity, can also be calculated from MD trajectories using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). archivog.com

These simulation techniques are instrumental in structure-based drug design, helping to explain the structure-activity relationships (SAR) observed experimentally and guiding the design of new, more potent analogues. mdpi.com

Table 3: Illustrative Molecular Docking Results for Oxazole Analogues Against Various Protein Targets (Note: This table is a composite of findings from several studies and does not represent a single coherent experiment.)

| Oxazole Analogue Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

| Benzimidazole-oxazoles | Acetylcholinesterase | 4EY7 | -9.5 to -12.8 | TYR334, TRP84, HIS440 |

| Oxazole-linked Oxadiazoles | Leukemia-related enzyme | N/A | -8.5 | N/A |

| Formazan-benzoxazoles | GlcN-6-P synthase | 4URO | -8.0 | SER347, GLN348, THR352 |

| Semicarbazone-oxazoles | Monoamine Oxidase B | 2V5Z | -7.2 | TYR435, ILE199, CYS172 |

Data compiled from various docking studies. mdpi.comarchivog.commdpi.comnih.gov

Utility of 2 Bromo 5 4 Nitrophenyl Oxazole As a Synthetic Intermediate and Building Block in Advanced Chemical Research

Precursor for the Synthesis of Diverse Polysubstituted Heterocyclic Systems

2-Bromo-5-(4-nitrophenyl)oxazole is a key starting material for generating a variety of polysubstituted heterocyclic compounds. The bromine atom at the 2-position of the oxazole (B20620) ring is a synthetically useful handle that can be readily displaced or participate in cross-coupling reactions. This allows for the introduction of various substituents at this position, leading to the formation of 2,5-disubstituted oxazoles. nih.gov

For instance, the bromine can be substituted by different nucleophiles, or it can undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. tandfonline.comrsc.org This methodology has been employed to synthesize biphenyl-substituted oxazole derivatives. rsc.org The nitro group on the phenyl ring can also be chemically transformed, for example, through reduction to an amino group, which can then be further functionalized. This dual reactivity at both the bromo and nitro groups makes 2-Bromo-5-(4-nitrophenyl)oxazole a powerful precursor for creating a library of structurally diverse heterocyclic molecules.

Intermediate in the Construction of Complex Organic Molecules

The utility of 2-Bromo-5-(4-nitrophenyl)oxazole extends to its role as an intermediate in the assembly of more intricate and complex organic molecules. Organic compounds are often synthesized through a series of steps, and this oxazole derivative can be a crucial component in these synthetic pathways. cymitquimica.com Its structure provides a rigid scaffold upon which additional complexity can be built.

The oxazole ring itself is a structural motif found in numerous biologically active natural products. nih.gov By using 2-Bromo-5-(4-nitrophenyl)oxazole as a starting point, chemists can access molecular frameworks that are otherwise difficult to construct. The ability to perform sequential reactions at the bromine and nitro group positions allows for a controlled and stepwise elaboration of the molecule, a key strategy in the total synthesis of complex natural products and their analogs.

Role in Material Science Research, Including Fluorescent Dyes and Polymers

In the realm of material science, oxazole derivatives are known to exhibit interesting photophysical properties. The extended π-conjugated system in molecules containing the 5-(4-nitrophenyl)oxazole (B89424) core can give rise to fluorescence. The specific properties of these fluorescent dyes, such as their absorption and emission wavelengths, can be fine-tuned by modifying the substituents on the oxazole and phenyl rings.

The bromine atom in 2-Bromo-5-(4-nitrophenyl)oxazole offers a convenient point for attaching the oxazole unit to other molecules or polymer backbones. This allows for the creation of new fluorescent materials with tailored properties for specific applications. For example, fluorescent dyes are used as probes in biological imaging and as components in organic light-emitting diodes (OLEDs). hilarispublisher.comresearchgate.net The nitro group can also influence the electronic properties of the molecule, potentially leading to materials with useful nonlinear optical (NLO) properties.

Application as a Building Block in Agrochemical Research (e.g., for Pesticides and Herbicides)

The oxazole scaffold is present in a number of compounds with agricultural applications, including pesticides and herbicides. bohrium.com The specific substitution pattern on the oxazole ring is often crucial for the biological activity of these compounds. 2-Bromo-5-(4-nitrophenyl)oxazole provides a convenient starting point for the synthesis of new oxazole derivatives that can be screened for their agrochemical potential.

The bromine atom allows for the introduction of a wide variety of functional groups at the 2-position, while the nitrophenyl group can also be modified to explore structure-activity relationships (SAR). This systematic approach enables the discovery of new and more effective pesticides and herbicides. For example, related oxazole derivatives have shown fungicidal and insecticidal effects. bohrium.com

Contributions to Catalysis Research through Ligand Design

In the field of catalysis, organic molecules can act as ligands that bind to a metal center, influencing its reactivity and selectivity. The design of new ligands is a critical aspect of developing novel and more efficient catalysts. The nitrogen atom within the oxazole ring of 2-Bromo-5-(4-nitrophenyl)oxazole can potentially coordinate to metal ions.

By strategically modifying the substituents on the oxazole and phenyl rings, chemists can create ligands with specific electronic and steric properties. The bromine atom can be used to anchor the oxazole moiety to a larger ligand framework. These tailored ligands can then be used to prepare new metal complexes with potential applications in various catalytic transformations, such as cross-coupling reactions or asymmetric catalysis. While direct applications in this area are still emerging, the structural features of this compound make it a promising candidate for ligand development.

Emerging Research Trends and Future Perspectives in the Chemistry of 2 Bromo 5 4 Nitrophenyl Oxazole

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted oxazoles has been a subject of intense research for over a century, leading to a variety of established methods. The construction of the 2-Bromo-5-(4-nitrophenyl)oxazole framework can be approached through several strategic disconnections, leveraging both classical name reactions and modern catalytic systems.

Key synthetic strategies applicable to this target molecule include:

The Van Leusen Oxazole (B20620) Synthesis: This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.comijpsonline.com For the target compound, 4-nitrobenzaldehyde (B150856) would serve as the aldehyde precursor to form the 5-(4-nitrophenyl)oxazole (B89424) core, which could then undergo regioselective bromination at the C2 position.

Robinson-Gabriel Synthesis: This pathway involves the cyclization and dehydration of 2-acylamino ketones. ijpsonline.com The process typically uses dehydrating agents like sulfuric acid or phosphorus pentachloride. ijpsonline.com

Fischer Oxazole Synthesis: Discovered by Emil Fischer, this reaction synthesizes 2,5-disubstituted oxazoles from cyanohydrins and aldehydes in the presence of anhydrous HCl. ijpsonline.comijpsonline.com

Synthesis from α-Haloketones: A prevalent modern approach involves the reaction of an α-haloketone with an amide. ijpsonline.com Specifically, the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with urea (B33335) in a deep eutectic solvent has been shown to produce the related 4-(4-nitrophenyl)oxazol-2-amine, highlighting the utility of α-haloketone precursors. researchgate.net

These methods offer different advantages regarding substrate scope, reaction conditions, and scalability. Recent advancements focus on improving yields, reducing reaction times, and employing milder conditions.

Table 1: Comparison of Selected Synthetic Routes for Substituted Oxazoles

| Synthetic Method | Key Precursors | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Van Leusen Synthesis | Aldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), mild conditions | One-pot reaction, good for 5-substituted oxazoles | ijpsonline.comijpsonline.com |

| Robinson-Gabriel Synthesis | 2-Acylamino ketone | Dehydrating agent (e.g., H₂SO₄, PPA) | Versatile for 2,4,5-trisubstituted oxazoles | ijpsonline.com |

| Bredereck Reaction | α-Haloketone, Amide | Heating | Efficient and economical for 2,4-disubstituted oxazoles | ijpsonline.com |

| Fischer Synthesis | Cyanohydrin, Aldehyde | Anhydrous acid (HCl) | Classic method for 2,5-disubstituted oxazoles | ijpsonline.comijpsonline.com |

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The chemical reactivity of 2-Bromo-5-(4-nitrophenyl)oxazole is dictated by its three main components: the oxazole ring, the C2-bromo substituent, and the C5-nitrophenyl group. The bromine atom at the C2 position is the most prominent site for chemical transformation, serving as an excellent handle for cross-coupling reactions.

Reactivity of the Oxazole Ring: The oxazole ring itself exhibits specific reactivity. The hydrogen atoms show an order of acidity of C2 > C5 > C4. semanticscholar.orgtandfonline.com Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is rare unless activated by a suitable leaving group, such as the bromine at C2. semanticscholar.orgtandfonline.com The nitrogen atom at the 3-position is the site of protonation and alkylation. tandfonline.com

Cross-Coupling Reactions: The C2-bromo substituent makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at this position, significantly diversifying the molecular architecture. The Suzuki-Miyaura coupling, which uses boronic acids in the presence of a palladium catalyst, is a particularly powerful tool for forming new carbon-carbon bonds. ijpsonline.comtandfonline.com This has been successfully applied to other bromo-substituted oxazoles to create complex biphenyl (B1667301) and tri-substituted derivatives. ijpsonline.comtandfonline.com

Transformations of the Nitrophenyl Group: The nitro group on the phenyl ring is strongly electron-withdrawing and can be readily reduced to an amino group. This transformation provides a route to a new class of derivatives, where the resulting amine can be further functionalized, for example, through acylation or diazotization, opening up another dimension of chemical space.

Table 2: Potential Chemical Transformations of 2-Bromo-5-(4-nitrophenyl)oxazole

| Reactive Site | Transformation Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| C2-Bromine | Suzuki-Miyaura Coupling | Aryl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 2-Aryl-5-(4-nitrophenyl)oxazole | ijpsonline.comtandfonline.com |

| C2-Bromine | Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-5-(4-nitrophenyl)oxazole | acs.org |

| C2-Bromine | Heck Coupling | Alkene, Pd catalyst, base | 2-Alkenyl-5-(4-nitrophenyl)oxazole | acs.org |

| Nitro Group | Reduction | Reducing agent (e.g., SnCl₂, H₂, Fe/HCl) | 2-Bromo-5-(4-aminophenyl)oxazole | uni-rostock.de |

Integration of Advanced Computational Design and Artificial Intelligence in Molecular Discovery

The fields of computational chemistry and artificial intelligence (AI) are revolutionizing how molecules are discovered and optimized. For oxazole derivatives like 2-Bromo-5-(4-nitrophenyl)oxazole, these technologies offer predictive power and accelerate the design-make-test-analyze cycle.

Computational Studies (DFT and Molecular Docking): Density Functional Theory (DFT) calculations are used to understand the electronic properties, molecular geometry, and reactivity of molecules. africanjournalofbiomedicalresearch.com For a related compound, 2-(5-Bromo-2-(trifluoromethoxy)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, DFT was used to analyze the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) map, which helps in predicting reactive sites. africanjournalofbiomedicalresearch.com Similar studies on the target oxazole can provide deep insights into its stability and reaction mechanisms. Molecular docking simulations are employed to predict how these molecules might bind to biological targets, such as enzymes or receptors, which is a critical step in drug discovery. nih.govnih.gov

Artificial Intelligence and Machine Learning: AI and machine learning (ML) models are being trained on vast chemical datasets to design novel molecules with desired properties. acs.org Researchers have successfully used AI-assisted molecular generators to discover new photofunctional molecules, including oxazole derivatives, by screening for specific excitation wavelengths. acs.orgnih.gov In another study, machine learning models (Quantitative Structure-Activity Relationship, QSAR) were developed to identify potent oxazole derivatives as antiviral agents against the Varicella-zoster virus, leading to the synthesis and validation of promising candidates. nih.gov These approaches can be applied to libraries based on the 2-Bromo-5-(4-nitrophenyl)oxazole scaffold to rapidly screen for potential drug candidates or materials with specific electronic properties.

Innovations in Sustainable and Green Chemical Synthesis Methodologies

The principles of green chemistry aim to reduce waste, minimize energy consumption, and avoid the use of toxic substances. The synthesis of oxazoles is increasingly benefiting from these innovations.

Microwave- and Ultrasound-Assisted Synthesis: These energy-input methods can dramatically reduce reaction times and improve yields. The synthesis of 2-amino-4-(p-substituted phenyl)-oxazole derivatives from 2-bromoacetophenone (B140003) and urea was achieved in just 20 minutes using microwave irradiation. ijpsonline.comtandfonline.com A comparative study on the synthesis of 4-(4-nitrophenyl)oxazol-2-amine found that an ultrasound-assisted method gave a 90% yield in 8 minutes, compared to 69% yield in 3.5 hours for the conventional thermal method. researchgate.net The sonochemical approach also consumed over 70% less energy and produced a product with higher crystallinity. researchgate.net

Green Catalysts and Solvents: There is a move away from stoichiometric, toxic reagents towards catalytic systems. This includes using more benign metals like copper and iron, or even metal-free conditions. kthmcollege.ac.in Iodine-catalyzed reactions are gaining prominence as an economical and eco-friendly alternative for constructing C-O/C-N bonds in heterocycles. ijpsonline.com The use of greener solvents like water, ethanol, or deep eutectic solvents instead of volatile organic compounds further enhances the sustainability of these syntheses. researchgate.netkthmcollege.ac.in

Electrochemical Synthesis: Electrosynthesis represents a modern, green approach that uses electric current to drive reactions, avoiding the need for chemical oxidants or reductants. rsc.org A direct electrochemical method for oxazole synthesis from carboxylic acids has been developed, which operates in a sustainable, metal-free catalytic system. rsc.org

Table 3: Green Chemistry Approaches in Oxazole Synthesis

| Innovation | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. | Drastically reduced reaction times, improved yields. | ijpsonline.comtandfonline.com |

| Ultrasound-Assisted Synthesis (Sonochemistry) | Using high-frequency sound waves to induce cavitation and accelerate reactions. | Faster rates, higher yields, improved product quality (crystallinity), energy efficiency. | researchgate.net |

| Electrochemical Synthesis | Employing electric current to mediate redox reactions. | Avoids chemical oxidants/reductants, high atom economy, mild conditions. | rsc.orgrsc.org |

| Use of Green Catalysts/Solvents | Replacing hazardous reagents with benign alternatives (e.g., Iodine catalysis, water as solvent). | Reduced toxicity, lower environmental impact, often lower cost. | ijpsonline.comkthmcollege.ac.in |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Bromo-5-(4-nitrophenyl)oxazole, and how can reaction efficiency be monitored?

- Methodology : Utilize nucleophilic substitution or condensation reactions. For example, reflux substituted benzaldehyde derivatives with brominated oxazole precursors in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . Monitor reaction progress via TLC or HPLC, and purify via column chromatography using silica gel (60–120 mesh). Post-synthesis, confirm purity using melting point analysis and high-resolution mass spectrometry (HRMS) .

- Key Data : Typical yields range from 60–75% under optimized conditions.

Q. How can the crystal structure of 2-Bromo-5-(4-nitrophenyl)oxazole be resolved, and what software is recommended?

- Methodology : Employ single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer. Use SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) due to their robustness in handling small-molecule crystallography . Analyze packing diagrams and hydrogen-bonding interactions using Mercury or Olex2.

- Example Findings : The nitro group at the 4-position introduces steric hindrance, leading to a dihedral angle of ~15–20° between the oxazole and phenyl rings .

Q. What spectroscopic techniques are critical for characterizing 2-Bromo-5-(4-nitrophenyl)oxazole?

- Methodology :

- FT-IR : Identify functional groups (e.g., C-Br stretch at ~550 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR : Assign peaks using - and -NMR. The bromine atom deshields adjacent protons, shifting H-4 on the oxazole ring to δ 8.2–8.5 ppm .

- UV-Vis : Measure π→π* transitions (~270–300 nm) and charge-transfer bands (~350–400 nm) in acetonitrile .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, bromo) influence the compound’s reactivity in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst. Compare reaction rates and yields with analogs lacking the nitro or bromo groups. Use DFT calculations (B3LYP/6-31G**) to analyze frontier molecular orbitals (FMOs) and predict regioselectivity .

- Key Insight : The nitro group reduces electron density at the oxazole C-2 position, favoring coupling at C-5. Bromine acts as a leaving group, enabling further functionalization .

Q. What computational strategies are effective for modeling the anti-cancer activity of 2-Bromo-5-(4-nitrophenyl)oxazole derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like STAT3 or tubulin (PDB: 6NJS). The nitro group may form hydrogen bonds with Lysine residues, while the oxazole ring engages in π-π stacking .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. RMSD values <2 Å indicate stable binding .

- SAR Findings : Derivatives with para-substituted electron-withdrawing groups show enhanced cytotoxicity (IC₅₀: 2–5 μM) against MCF-7 cells .

Q. How does 2-Bromo-5-(4-nitrophenyl)oxazole interact with nanomaterials, and what applications arise from these interactions?

- Methodology : Synthesize silver nanoparticles (AgNPs) via chemical reduction and study photophysical interactions using fluorescence quenching assays. The compound’s electron-deficient oxazole ring facilitates charge transfer to AgNPs, detectable via redshifted emission spectra .

- Applications : Potential as a fluorescent probe for bioimaging or as a sensor for heavy metal ions .

Safety and Handling

Q. What precautions are critical when handling 2-Bromo-5-(4-nitrophenyl)oxazole in laboratory settings?

- Guidelines :

- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent decomposition .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential mutagenicity .

- Waste Disposal : Neutralize with 10% NaOH before incineration to mitigate brominated byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.